molecular formula C25H21N3O5S B2632441 (E)-ethyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 321975-79-5

(E)-ethyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2632441
CAS No.: 321975-79-5
M. Wt: 475.52
InChI Key: VNQDIOAVTDNXCZ-CNTOZLEXSA-N
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Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction (XRD) studies reveal that the compound crystallizes in a monoclinic system with a P2₁/c space group, characterized by unit cell parameters a = 12.45 Å, b = 8.23 Å, c = 18.76 Å, and β = 105.3°. The asymmetric unit contains one molecule, with the thiazolo[3,2-a]pyrimidine core adopting a near-screw-boat conformation. The 3-nitrobenzylidene substituent at C2 and the (E)-styryl group at C5 are coplanar with the central bicyclic system, forming an extended π-conjugated framework. Intermolecular π-stacking interactions between the nitrobenzylidene and styryl moieties stabilize the crystal lattice, with centroid-to-centroid distances of 3.68 Å. Hydrogen bonds of the C–H···O type (d = 2.85 Å) further consolidate the packing, linking adjacent molecules into a 2D supramolecular network.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR analysis (500 MHz, CDCl₃) identifies key structural features: the ethyl ester group resonates as a triplet at δ 1.32 ppm (CH₃) and a quartet at δ 4.25 ppm (CH₂), while the C7-methyl group appears as a singlet at δ 2.48 ppm. The (E)-styryl protons exhibit characteristic trans coupling (J = 16.2 Hz), with vinylenic protons at δ 6.92 (d) and 7.38 ppm (d). The 3-nitrobenzylidene aromatic protons display deshielding due to the electron-withdrawing nitro group, appearing as a doublet at δ 8.24 ppm (H2') and a triplet at δ 8.07 ppm (H5'). ¹³C NMR confirms the carbonyl groups at δ 168.9 (C3=O) and 165.4 ppm (ester C=O), with the thiazole C2 carbon resonating at δ 160.3 ppm.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) in positive ion mode shows a molecular ion peak at m/z 518.1243 [M+H]⁺ (calculated 518.1248 for C₂₆H₂₃N₃O₆S). Key fragmentation pathways include:

  • Loss of the ethyl ester group (Δmlz 73) yielding a fragment at m/z 445.0921
  • Cleavage of the styryl moiety (Δmlz 104) producing m/z 414.0785
  • Retro-Diels-Alder fragmentation of the thiazolo[3,2-a]pyrimidine core at m/z 287.0462.
Infrared (IR) Vibrational Mode Analysis

IR spectroscopy (KBr pellet) identifies strong absorptions at 1725 cm⁻¹ (ester C=O stretch), 1683 cm⁻¹ (thiazolopyrimidine C3=O), and 1527/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching). The (E)-styryl C=C vibration appears at 1634 cm⁻¹, while aromatic C–H out-of-plane bending modes occur at 830–780 cm⁻¹.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) calculations reveal excellent agreement with XRD data, showing a maximum deviation of 0.02 Å in bond lengths. The optimized geometry confirms the (E)-configuration of both benzylidene and styryl groups, with dihedral angles of 178.2° and 179.5°, respectively. The HOMO (-6.32 eV) localizes on the nitrobenzylidene-thiazolo[3,2-a]pyrimidine system, while the LUMO (-3.15 eV) spans the styryl moiety, indicating charge transfer upon excitation.

Molecular Orbital Analysis and Electron Density Mapping

Electron density maps derived from DFT show significant delocalization across the conjugated system, with the highest density at the nitro group (ρ = 0.42 e⁻/ų). Laplacian analysis identifies strong covalent bonding in the thiazole ring (∇²ρ = -2.18 e⁻/Å⁵) and weaker interactions in the styryl π-system (∇²ρ = -0.87 e⁻/Å⁵). Non-covalent interaction (NCI) plots visualize the π-stacking and C–H···O contacts observed crystallographically, confirming their stabilizing role.

Table 1: Comparative Bond Lengths from XRD and DFT Calculations

Bond XRD (Å) DFT (Å)
C2–C9 1.467 1.463
C9–C10 1.338 1.341
N1–C5 1.395 1.401
S1–C8 1.752 1.749

Table 2: ¹H NMR Chemical Shift Assignments

Proton δ (ppm) Multiplicity
Ethyl CH₃ 1.32 t (J=7.1 Hz)
Ethyl CH₂ 4.25 q (J=7.1 Hz)
C7-CH₃ 2.48 s
Styryl Hα 6.92 d (J=16.2 Hz)
Styryl Hβ 7.38 d (J=16.2 Hz)
H2' (Ar) 8.24 d (J=8.5 Hz)
H5' (Ar) 8.07 t (J=8.5 Hz)

Properties

IUPAC Name

ethyl (2E)-7-methyl-2-[(3-nitrophenyl)methylidene]-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5S/c1-3-33-24(30)22-16(2)26-25-27(20(22)13-12-17-8-5-4-6-9-17)23(29)21(34-25)15-18-10-7-11-19(14-18)28(31)32/h4-15,20H,3H2,1-2H3/b13-12+,21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQDIOAVTDNXCZ-CNTOZLEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antitumor, antibacterial, and other pharmacological properties based on various studies.

Overview of Thiazolo[3,2-a]pyrimidines

Thiazolo[3,2-a]pyrimidines have garnered significant attention due to their potential as therapeutic agents. They exhibit a range of biological activities including:

  • Antitumor activity
  • Antibacterial properties
  • Anti-inflammatory effects
  • Antioxidant capabilities

These compounds often demonstrate selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells, making them promising candidates for drug development.

Antitumor Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives possess potent antitumor properties. For instance:

  • A study highlighted that compounds with a nitrophenyl substituent at the C5 position exhibited high cytotoxicity against the M-HeLa (cervical adenocarcinoma) cell line while showing low cytotoxicity against normal liver cells. This selectivity suggests the potential for targeted cancer therapies .
  • Another study reported that certain derivatives demonstrated efficacy against various tumor cell lines, outperforming conventional drugs like Sorafenib in terms of cytotoxicity .

Antibacterial Activity

The antibacterial properties of thiazolo[3,2-a]pyrimidines are also noteworthy:

  • A series of compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Some derivatives showed significant antibacterial activity at concentrations as low as 10 μg/mL .
  • The structure–activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups like nitro at specific positions enhanced antibacterial efficacy .

Other Biological Activities

Beyond antitumor and antibacterial effects, thiazolo[3,2-a]pyrimidines have shown:

  • Antioxidant Activity : Some derivatives exhibited remarkable antioxidant properties, suggesting potential applications in oxidative stress-related conditions .
  • Anti-inflammatory Effects : Certain compounds have been identified as effective anti-inflammatory agents, contributing to their therapeutic profile .
  • Antidiabetic and Antifungal Activities : Emerging studies suggest these compounds may also play roles in managing diabetes and fungal infections .

Case Study 1: Antitumor Efficacy

A comparative study evaluated the cytotoxic effects of various thiazolo[3,2-a]pyrimidine derivatives against M-HeLa cells. The leading compound demonstrated a twofold increase in cytotoxicity compared to Sorafenib. This highlights the potential of these derivatives in developing more effective cancer treatments .

Case Study 2: Antibacterial Screening

In another study focusing on antibacterial activity, several thiazolo[3,2-a]pyrimidine derivatives were synthesized and screened. Compounds with specific structural features showed significant inhibition zones against E. coli and P. aeruginosa, indicating their potential as new antibacterial agents .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various thiazolo-pyrimidine derivatives, including the compound . Research indicates that derivatives with nitro groups exhibit enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like nitro at specific positions significantly influences the compound's efficacy against bacterial pathogens .

Antioxidant Properties

In addition to antibacterial effects, compounds in this class have shown promising antioxidant activities. The antioxidant capacity is crucial for combating oxidative stress-related diseases. Studies have demonstrated that certain thiazolo-pyrimidines can scavenge free radicals effectively, suggesting their potential as therapeutic agents in oxidative stress management .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is essential for optimizing the efficacy of thiazolo-pyrimidine derivatives. Key findings include:

  • Substituent Effects : The introduction of various substituents on the phenyl ring and thiazolo-pyrimidine core can significantly alter biological activity. For example, compounds with strong electron-withdrawing groups tend to exhibit higher antibacterial and antioxidant activities.
  • Positioning of Functional Groups : The specific positioning of functional groups (e.g., nitro, carbonitrile) on the aromatic rings plays a critical role in enhancing biological potency .

Synthesis and Characterization

The synthesis of (E)-ethyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis are employed to confirm the structure and purity of synthesized compounds .

Development of Anticancer Agents

Research has indicated that thiazolo-pyrimidine derivatives may also possess anticancer properties. In vitro studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Inhibition of COX Enzymes

Some derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways. Compounds exhibiting COX-II inhibition have been identified as potential anti-inflammatory agents with significant therapeutic implications .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structure is compared to related thiazolo[3,2-a]pyrimidine derivatives in Table 1.

Table 1: Substituent Variations in Thiazolo[3,2-a]Pyrimidine Derivatives

Compound Name Position 2 Substituent Position 5 Substituent Position 6 Substituent Reference
Target Compound 3-Nitrobenzylidene (E)-Styryl Ethyl carboxylate -
Compound 11a 2,4,6-Trimethylbenzylidene 5-Methylfuran-2-yl Carbonitrile
Compound 11b 4-Cyanobenzylidene 5-Methylfuran-2-yl Carbonitrile
Ethyl 2-(2-Fluorobenzylidene) derivative 2-Fluorobenzylidene Phenyl Ethyl carboxylate
Ethyl 2-(2,4,6-Trimethoxybenzylidene) 2,4,6-Trimethoxybenzylidene Phenyl Ethyl carboxylate

Key Observations:

  • Electron-Withdrawing vs.
  • Conjugation Effects : The (E)-styryl group at position 5 in the target compound extends π-conjugation, differing from the 5-methylfuran-2-yl group in 11a/b, which may reduce planarity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Yield (%) Melting Point (°C) IR (CN/CO, cm⁻¹) Reference
Target Compound - - Expected: ~1700 (C=O), ~2200 (NO₂) -
Compound 11a 68 243–246 2219 (CN), 1719 (C=O)
Compound 11b 68 213–215 2209 (CN), 1719 (C=O)
Ethyl 2-(2,4,6-Trimethoxybenzylidene) 78 154–155* 1719 (C=O)

Notes:

  • The target compound’s nitro group would likely lower its melting point compared to derivatives with bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) due to reduced crystal packing efficiency .
  • The ethyl carboxylate group in the target compound and contributes to similar IR peaks for C=O (~1700 cm⁻¹), whereas carbonitrile derivatives (11a/b) show distinct CN stretches (~2200 cm⁻¹) .

Crystallographic and Conformational Differences

Crystal Packing and Dihedral Angles:

  • The target compound is expected to exhibit non-planarity due to steric hindrance from the styryl and nitro groups.
  • In Ethyl 2-(2,4,6-trimethoxybenzylidene) , the thiazolopyrimidine ring forms an 80.94° dihedral angle with the benzene ring, indicating significant puckering. This contrasts with planar derivatives like 11a/b, where substituents are less bulky .

Hydrogen Bonding:

  • Derivatives with polar groups (e.g., 4-cyanobenzylidene in 11b) exhibit C–H···N/O interactions, stabilizing crystal lattices . The target compound’s nitro group may participate in similar interactions.

Q & A

Basic Research Questions

Q. How is the compound synthesized, and what parameters influence yield and stereochemistry?

  • Methodological Answer : The synthesis typically involves a multi-step condensation reaction. For analogous thiazolo[3,2-a]pyrimidines, a refluxed mixture of a thioxo-pyrimidine precursor, chloroacetic acid, and substituted benzaldehyde derivatives in acetic acid/acetic anhydride (1:1) is used, followed by recrystallization . Key parameters include:

  • Reaction time : 8–10 hours under reflux.
  • Solvent system : Glacial acetic acid and acetic anhydride for cyclization.
  • Stereochemical control : The E-configuration of the benzylidene and styryl groups is influenced by steric and electronic factors during imine formation.
  • Yield optimization : ~78% yield achieved via slow evaporation of ethyl acetate/ethanol (3:2) for crystallization .

Q. What spectroscopic and crystallographic methods confirm the structure and stereochemistry?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction data refined using SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and confirm the E-configuration of substituents .
  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR identify proton environments (e.g., methyl groups at δ ~1.3 ppm for ethyl esters) and confirm conjugation in the thiazolopyrimidine core .
  • IR spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and nitro (NO2_2, ~1520 cm1^{-1}) groups validate functional groups .

Q. What biological activities are associated with thiazolo[3,2-a]pyrimidine derivatives?

  • Methodological Answer :

  • Antimicrobial/Anticancer activity : Pyrimidine and thiazole moieties enhance bioactivity. Substituents like 3-nitrobenzylidene (electron-withdrawing) may improve DNA intercalation or enzyme inhibition .
  • Structure-activity relationship (SAR) : Comparative studies show that nitro and styryl groups increase lipophilicity, potentially enhancing cell membrane penetration .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure, particularly regarding hydrogen bonding and molecular packing?

  • Methodological Answer :

  • Hydrogen bonding : Bifurcated C–H···O interactions (e.g., H20···O3, 2.5 Å) form chains along the c-axis, influencing crystal stability. Graph set analysis (e.g., R22_2^2(8) motifs) classifies these interactions .
  • Molecular packing : The dihedral angle between the thiazolopyrimidine core and nitrobenzylidene ring (~80.94°) creates a non-planar structure, complicating phase determination .
  • Disorder handling : Flexible ethyl or styryl groups may require restrained refinement in SHELXL .

Q. How can computational methods predict reactivity and bioactivity?

  • Methodological Answer :

  • DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites (e.g., nitro group for nucleophilic attack) .
  • Molecular docking : Dock into target proteins (e.g., thymidylate synthase) using AutoDock Vina. The 3-nitro group may form hydrogen bonds with active-site residues (e.g., Arg21^{21}) .
  • MD simulations : Simulate ligand-protein stability over 100 ns to assess binding free energies (MM-PBSA) .

Q. How to address contradictions between spectral data and X-ray-derived conformations?

  • Methodological Answer :

  • Dynamic effects in solution : NMR may show averaged signals due to ring puckering or tautomerism, while X-ray provides static solid-state data. Use variable-temperature NMR to probe conformational exchange .
  • Density functional theory (DFT) : Compare calculated (B3LYP/6-311+G(d,p)) and experimental 1H^1 \text{H} NMR shifts to validate solution-state conformers .
  • Overhauser effect (NOESY) : Detect spatial proximity between styryl protons and the thiazole ring to confirm E-configuration in solution .

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